![molecular formula C17H12N2O2 B14124152 5-Nitro-2,4-diphenylpyridine](/img/structure/B14124152.png)
5-Nitro-2,4-diphenylpyridine
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Overview
Description
5-Nitro-2,4-diphenylpyridine is a heterocyclic aromatic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2,4-diphenylpyridine typically involves the nitration of 2,4-diphenylpyridine. One common method is the reaction of 2,4-diphenylpyridine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2,4-diphenylpyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or hydrazines in the presence of a base.
Major Products Formed
Reduction: 5-Amino-2,4-diphenylpyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2,4-diphenylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2,4-diphenylpyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an electron acceptor, participating in redox reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diphenylpyridine
- 5-Nitro-2-phenylpyridine
- 5-Nitro-4-phenylpyridine
Uniqueness
5-Nitro-2,4-diphenylpyridine is unique due to the presence of both nitro and phenyl groups on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H12N2O2 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
5-nitro-2,4-diphenylpyridine |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)17-12-18-16(14-9-5-2-6-10-14)11-15(17)13-7-3-1-4-8-13/h1-12H |
InChI Key |
JDXCGDYTHZYIQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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